Cas no 33993-53-2 (Methanamine,N-[(S)-methyloxidophenyl-l4-sulfanylidene]-)
33993-53-2 structure
Product Name:Methanamine,N-[(S)-methyloxidophenyl-l4-sulfanylidene]-
Numéro CAS:33993-53-2
Le MF:C8H11NOS
Mégawatts:169.244040727615
CID:294570
PubChem ID:519772
Update Time:2025-07-11
Methanamine,N-[(S)-methyloxidophenyl-l4-sulfanylidene]- Propriétés chimiques et physiques
Nom et identifiant
-
- Methanamine,N-[(S)-methyloxidophenyl-l4-sulfanylidene]-
- (S)-(+)-N,S-DIMETHYL-S-PHENYLSULFOXIMINE
- (+)-(S)-N,S-dimethyl-S-phenylsulfoximide
- (+)-(S)-N,S-dimethyl-S-phenylsulfoximine
- (+)-(S)-N,S-dimethyl-S-phenylsulphoximine
- (+)-(S)-NS-dimethyl-S-phenylsulphoximide
- (S)-(+)-N S-DIMETHYL-S-PHENYLSULFOXIMIN&
- (S)-(+)-N S-DIMETHYL-S-PHENYLSULPHOXIMINE
- (S)-(+)-N,S-dimethyl-S-phenylsulfoxyimine
- amp
- N,S-dimethyl-(S)-(+)-phenylsulfoximine
- SS-4983
- methyl[(R)-methyl(oxo)phenyl-lambda6-sulfanylidene]amine
- methyl-methylimino-oxo-phenyl-lambda6-sulfane
- F9995-0088
- S-methyl-S-phenyl-N-methylsulfoximine
- (Dimethylsulfonimidoyl)benzene
- SCHEMBL486788
- 80482-67-3
- methyl[methyl(oxo)phenyl-
- FT-0605275
- OQWUXWSLVBGOIX-UHFFFAOYSA-N
- E?-sulfanylidene]amine
- S-methyl-N-methyl-S-phenyl-sulfoximine
- SS-4973
- methyl[methyl(oxo)phenyl-lambda6-sulfanylidene]amine
- S-(-)-N,S-Dimethyl-S-phenylsulfoximine
- EN300-315089
- VU0549285-1
- 33993-53-2
- methyl(methylimino)(phenyl)-lambda6-sulfanone
- N,S-Dimethyl-S-phenylsulfoximid
- 30004-67-2
- (N,S-dimethyl-sulfonimidoyl)-benzene
- AKOS006287239
- FT-0605072
- n,s-dimethyl-s-phenylsulfoximine
-
- Piscine à noyau: 1S/C8H11NOS/c1-9-11(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3
- La clé Inchi: OQWUXWSLVBGOIX-UHFFFAOYSA-N
- Sourire: S(C)(C1C=CC=CC=1)(=NC)=O
Propriétés calculées
- Qualité précise: 169.05600
- Masse isotopique unique: 169.05613515g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 1
- Complexité: 222
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.9
- Surface topologique des pôles: 37.8Ų
Propriétés expérimentales
- Couleur / forme: Pas encore déterminé
- Dense: 1.159 g/mL at 25 °C(lit.)
- Point d'ébullition: 110 °C0.4 mm Hg(lit.)
- Point d'éclair: >230 °F
- Indice de réfraction: n20/D 1.565(lit.)
- Le PSA: 37.81000
- Le LogP: 2.63880
- Solubilité: Pas encore déterminé
- Sensibilité: Moisture Sensitive
Methanamine,N-[(S)-methyloxidophenyl-l4-sulfanylidene]- PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AD49579-1mg |
Methanamine,N-[(S)-methyloxidophenyl-l4-sulfanylidene]- |
33993-53-2 | >99% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AD49579-5mg |
Methanamine,N-[(S)-methyloxidophenyl-l4-sulfanylidene]- |
33993-53-2 | >99% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AD49579-10mg |
Methanamine,N-[(S)-methyloxidophenyl-l4-sulfanylidene]- |
33993-53-2 | >99% | 10mg |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AD49579-500mg |
Methanamine,N-[(S)-methyloxidophenyl-l4-sulfanylidene]- |
33993-53-2 | >99% | 500mg |
$885.00 | 2024-04-20 | |
| A2B Chem LLC | AD49579-1g |
Methanamine,N-[(S)-methyloxidophenyl-l4-sulfanylidene]- |
33993-53-2 | >99% | 1g |
$1328.00 | 2024-04-20 |
Methanamine,N-[(S)-methyloxidophenyl-l4-sulfanylidene]- Littérature connexe
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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